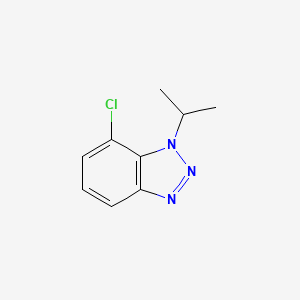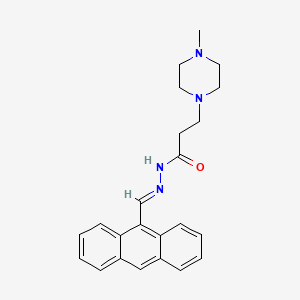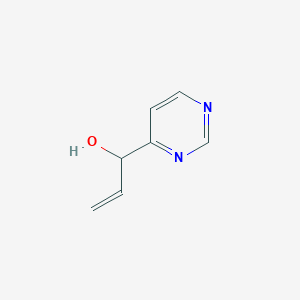
Potassium benzylxanthate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium benzylxanthate is an organosulfur compound with the chemical formula C₆H₅CH₂OCS₂K. It is a potassium salt of benzyl xanthic acid and is typically used in various chemical processes due to its unique properties. This compound is known for its role in the flotation of ores and its applications in organic synthesis.
Vorbereitungsmethoden
Potassium benzylxanthate can be synthesized through the reaction of benzyl alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:
C6H5CH2OH+CS2+KOH→C6H5CH2OCS2K+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Potassium benzylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium benzylxanthate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the flotation of ores and as a collector in the mining industry.
Wirkmechanismus
The mechanism of action of potassium benzylxanthate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where it helps in the separation of metal ores. The molecular targets and pathways involved include the interaction with metal sulfides, leading to the formation of metal-xanthate complexes that can be easily separated from the ore.
Vergleich Mit ähnlichen Verbindungen
Potassium benzylxanthate can be compared with other xanthates such as:
Potassium ethylxanthate: Used in similar applications but has a different alkyl group.
Potassium isobutylxanthate: Also used in the mining industry with a different alkyl group.
Sodium ethylxanthate: Similar in function but uses sodium instead of potassium.
The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and selectivity compared to other xanthates.
Eigenschaften
CAS-Nummer |
2720-79-8 |
|---|---|
Molekularformel |
C8H7KOS2 |
Molekulargewicht |
222.4 g/mol |
IUPAC-Name |
potassium;phenylmethoxymethanedithioate |
InChI |
InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
NIONVQFBKDTMHR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=S)[S-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
![3-Azabicyclo[3.2.1]octan-1-amine](/img/structure/B13560589.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)










